
4-((4,5-Dihydro-1H-imidazol-2-yl)amino)pyrocatechol monohydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((4,5-Dihydro-1H-imidazol-2-yl)amino)pyrocatechol monohydrobromide is a chemical compound that features a pyrocatechol moiety linked to an imidazole ring through an amino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4,5-Dihydro-1H-imidazol-2-yl)amino)pyrocatechol monohydrobromide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Coupling with Pyrocatechol: The imidazole derivative is then coupled with pyrocatechol using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of Monohydrobromide Salt: The final step involves the formation of the monohydrobromide salt by reacting the free base with hydrobromic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the imidazole formation and coupling steps, as well as crystallization techniques for the purification of the final product.
化学反应分析
Types of Reactions
4-((4,5-Dihydro-1H-imidazol-2-yl)amino)pyrocatechol monohydrobromide can undergo various chemical reactions, including:
Reduction: The imidazole ring can be reduced to imidazolines using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as acyl chlorides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Imidazoline derivatives.
Substitution: N-acyl or N-sulfonyl derivatives.
科学研究应用
4-((4,5-Dihydro-1H-imidazol-2-yl)amino)pyrocatechol monohydrobromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4-((4,5-Dihydro-1H-imidazol-2-yl)amino)pyrocatechol monohydrobromide involves its interaction with specific molecular targets:
相似化合物的比较
Similar Compounds
- 4-(4,5-Dihydro-1H-imidazol-2-yl)phenylamine
- 4-(4,5-Dihydro-1H-imidazol-2-yl)phenol
- 6-Substituted-3-(4,5-diphenyl-1H-imidazol-2-yl)-2-(4-substituted phenoxy) quinoline
Uniqueness
4-((4,5-Dihydro-1H-imidazol-2-yl)amino)pyrocatechol monohydrobromide is unique due to its combination of a pyrocatechol moiety with an imidazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
属性
CAS 编号 |
75594-10-4 |
|---|---|
分子式 |
C9H12BrN3O2 |
分子量 |
274.11 g/mol |
IUPAC 名称 |
4-(4,5-dihydro-1H-imidazol-2-ylamino)benzene-1,2-diol;hydrobromide |
InChI |
InChI=1S/C9H11N3O2.BrH/c13-7-2-1-6(5-8(7)14)12-9-10-3-4-11-9;/h1-2,5,13-14H,3-4H2,(H2,10,11,12);1H |
InChI 键 |
IHDSRMRRAGEQFY-UHFFFAOYSA-N |
规范 SMILES |
C1CN=C(N1)NC2=CC(=C(C=C2)O)O.Br |
相关CAS编号 |
57101-49-2 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


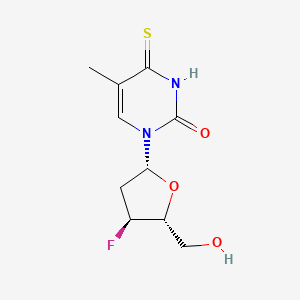
![6,6'-(2-Methylpropylidene)bis[4-cyclopentyl-M-cresol]](/img/structure/B12687438.png)

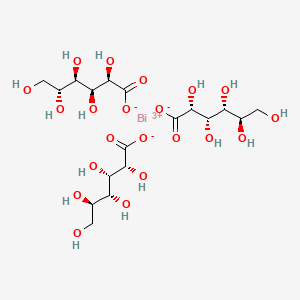
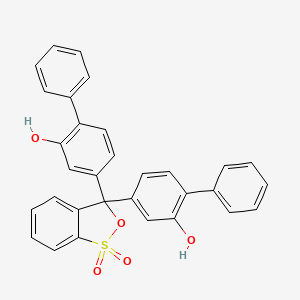
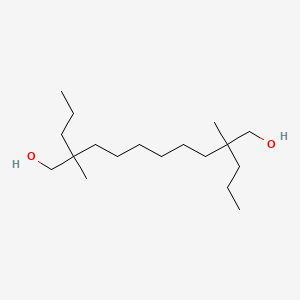
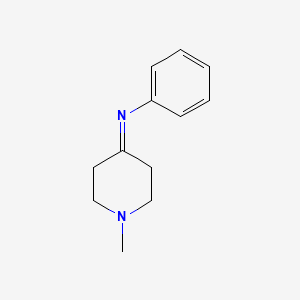
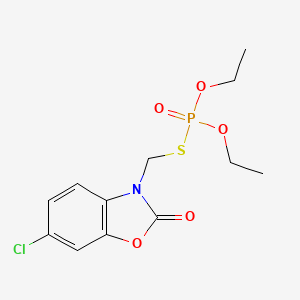
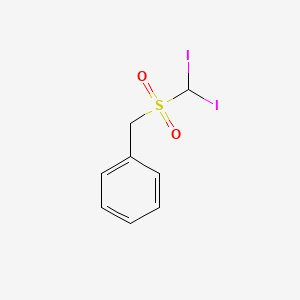


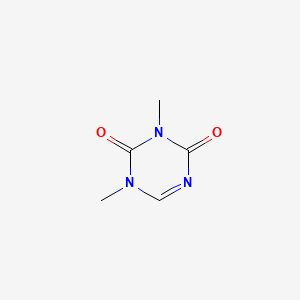
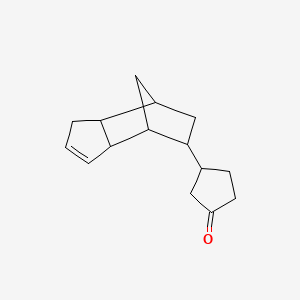
![1-benzoyl-4-methyl-6-[(4-methylphenyl)amino]-3H-dibenz[f,ij]isoquinoline-2,7-dione](/img/structure/B12687511.png)
